1-Methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole
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Overview
Description
1-Methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a methyl group and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 3-pyrrolidinyl-1-propylamine with methyl isocyanate under controlled conditions to form the desired triazole ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring is known to interact with metal ions, which can influence the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
- 1-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole
- 1-Methyl-5-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole
Comparison: 1-Methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C7H12N4 |
---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
1-methyl-5-pyrrolidin-3-yl-1,2,4-triazole |
InChI |
InChI=1S/C7H12N4/c1-11-7(9-5-10-11)6-2-3-8-4-6/h5-6,8H,2-4H2,1H3 |
InChI Key |
HSGIHVKZBYUVFL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)C2CCNC2 |
Origin of Product |
United States |
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